molecular formula C36H81B3O6Sn3 B13805099 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane) CAS No. 51805-36-8

[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)

Cat. No.: B13805099
CAS No.: 51805-36-8
M. Wt: 998.6 g/mol
InChI Key: ZCKMNMRQPTZBJM-UHFFFAOYSA-N
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Description

[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane) is a boron- and tin-containing heterocyclic compound characterized by a central trioxatriborinane ring (B₃O₃) linked to three tributylstannane (Sn(C₄H₉)₃) groups via oxygen bridges. Tributylstannane (CAS 56573-85-4) is a well-documented organotin compound with applications in catalysis and material science, though its use is restricted due to toxicity concerns .

The compound’s molecular formula is inferred as C₃₆H₁₀₈B₃O₆Sn₃, with a calculated molecular weight of approximately 1,143 g/mol (based on additive contributions: B₃O₃ = 80.43 g/mol; 3 × tributylstannane = 3 × 353.1 g/mol).

Properties

CAS No.

51805-36-8

Molecular Formula

C36H81B3O6Sn3

Molecular Weight

998.6 g/mol

IUPAC Name

[4,6-bis(tributylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-tributylstannane

InChI

InChI=1S/9C4H9.B3O6.3Sn/c9*1-3-4-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3-4H2,2H3;;;;/q;;;;;;;;;-3;3*+1

InChI Key

ZCKMNMRQPTZBJM-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

The synthesis of Boroxin, tris[(tributylstannyl)oxy]-(9CI) typically involves the reaction of boroxine with tributylstannyl reagents under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Boroxin, tris[(tributylstannyl)oxy]-(9CI) undergoes various types of chemical reactions, including substitution and coupling reactions. One common reaction is the Suzuki-Miyaura coupling, where the compound reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The major products formed from these reactions are typically aryl boronates, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of Boroxin, tris[(tributylstannyl)oxy]-(9CI) involves its ability to form stable complexes with other molecules. The compound’s boron atoms can interact with electron-rich sites on target molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison :

  • The target compound replaces methyl groups with tributylstannane, increasing molecular weight (~8.4×) and steric bulk.
  • Higher environmental and toxicity risks due to organotin components .

Triazine-Based Tris(oxy) Derivatives

Example: Benzoic acid, 4,4',4''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-

  • Molecular Formula : C₂₄H₁₅N₃O₉
  • Molecular Weight : 489.39 g/mol
  • Substituents : Carboxylated phenyl groups.
  • Applications : Ligand for metal-organic frameworks (MOFs) due to symmetrical tris(oxy) linkage.

Comparison :

  • The triazine core (C₃N₃) differs from trioxatriborinane (B₃O₃), altering electronic properties.
  • Both compounds exhibit tris(oxy) symmetry, but the target compound’s tin groups enable metal coordination, whereas triazine derivatives focus on carboxylate-based coordination .

Organotin Compounds with Aromatic Cores

Example: Tributylstannane (Sn(C₄H₉)₃)

  • Molecular Formula : C₁₂H₂₇Sn
  • Molecular Weight : 353.1 g/mol
  • Applications: Catalyst in radical reactions; precursor for organotin polymers.

Comparison :

  • The target compound integrates tributylstannane into a boroxin-like scaffold, combining tin’s reactivity with boron’s Lewis acidity.
  • Standalone tributylstannane lacks the structural rigidity of the trioxatriborinane core, limiting its utility in ordered materials.

Physicochemical and Reactivity Profiles

Property Target Compound Trimethylboroxine Triazine Tris(oxy) Derivative
Core Structure B₃O₃ ring B₃O₃ ring C₃N₃ ring
Substituents Tributylstannane (Sn) Methyl (C) Carboxylated phenyl (C/O)
Molecular Weight ~1,143 g/mol 135.53 g/mol 489.39 g/mol
Solubility Likely organic solvents THF, ethers Polar aprotic solvents
Key Reactivity Lewis acidity (B), Sn redox Lewis acid catalysis MOF ligand coordination
Toxicity High (organotin) Low Moderate (aromatic)

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